Jatamanvaltrate B
Description
Historical Trajectory of Research on Valerianoids and Iridoids
The scientific investigation into the chemical constituents of plants from the Valeriana genus is built upon a long history of their use in traditional medicine. For centuries, valerian root has been utilized as a sedative and anxiolytic. ahpa.orgdergipark.org.tr The Greek physician Dioscorides was among the first to recommend valerian for a variety of ailments. dergipark.org.tr This historical use prompted modern scientific inquiry into the plant's active components.
The 20th century marked a significant turning point with the isolation and structural elucidation of key compound classes, primarily iridoids and sesquiterpenoids. dergipark.org.trresearchgate.net Iridoids, a class of monoterpenoids, are characterized by a cyclopentane (B165970) ring fused to a six-membered heterocyclic ring containing oxygen. nih.gov Within this class, the valepotriates, which are iridoid esters, were identified as highly active and characteristic constituents of Valeriana species. dergipark.org.trresearchgate.net These compounds, including valtrate (B1682818) and didrovaltrate, were initially thought to be the primary drivers of the sedative effects of valerian, although their instability has made this a complex area of study. researchgate.net
Research has since revealed a vast chemical diversity within the Valeriana genus, with over 85 sesquiterpenes and 66 iridoids identified. dergipark.org.tr This ongoing discovery of new molecules, including a wide array of jatamanvaltrates, highlights the continuous evolution of our understanding of this plant family's complex phytochemistry. gbpihed.gov.innih.gov
Positioning of Jatamanvaltrate B within Contemporary Natural Product Discovery
This compound is a sesquiterpene ester isolated from the roots and rhizomes of Valeriana jatamansi. biosynth.com Its discovery is part of a broader trend in natural product research that focuses on the isolation and characterization of novel compounds from medicinal plants with a history of traditional use. nih.govresearchgate.net Specifically, this compound is a member of a large and growing series of jatamanvaltrates (including Jatamanvaltrates A-Y, Z1-Z3, and others) that have been identified from V. jatamansi. gbpihed.gov.innih.govresearchgate.net
The process of discovering compounds like this compound typically involves bioassay-guided fractionation. nih.govresearchgate.net This method uses biological assays to screen plant extracts and their subsequent fractions to isolate the most active constituents. For instance, research into the pain-relieving potential of V. jatamansi led to the identification of various jatamanvaltrates as modulators of N-type voltage-gated calcium channels. nih.govsmolecule.com
The emergence of this compound and its analogues showcases the ongoing potential of natural products as sources for new chemical entities with unique and complex structures. These compounds are of particular interest for their potential to interact with biological targets in ways that synthetic molecules may not, offering new avenues for drug development. biosynth.com
Critical Review of Current Research Landscape and Definable Knowledge Gaps for this compound
Current research on this compound and its related compounds has primarily focused on their isolation, structural characterization, and preliminary biological screening. Studies have indicated a range of potential pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and cytotoxic effects. gbpihed.gov.insmolecule.comamegroups.cn For example, some jatamanvaltrates have shown moderate neuroprotective effects in in vitro models of neuronal cell death. gbpihed.gov.inresearchgate.net Jatamanvaltrate P, a related compound, has been studied for its ability to induce cell cycle arrest and apoptosis in breast cancer cells. tandfonline.com
Despite this progress, significant knowledge gaps remain, representing critical areas for future research:
Mechanism of Action: While preliminary studies suggest that some jatamanvaltrates may act as allosteric modulators of calcium channels or affect GABAergic transmission, the precise molecular mechanisms of action for this compound are not well understood. biosynth.comsmolecule.com Further investigation is needed to fully elucidate its biological targets and signaling pathways. biosynth.comamegroups.cn
Biosynthesis: The biosynthetic pathways leading to the formation of the complex and diverse structures of jatamanvaltrates have not been fully elucidated. Understanding how the plant synthesizes these molecules could open doors for biotechnological production.
Comprehensive Pharmacological Profiling: The full spectrum of this compound's biological activities has yet to be explored. While initial studies are promising, more extensive in vitro and in vivo testing is required to confirm its therapeutic potential and to identify any potential off-target effects.
Structure-Activity Relationships (SAR): With a large number of jatamanvaltrate analogues now identified, there is a significant opportunity to conduct SAR studies. This would help to determine which structural features are essential for their biological activities and could guide the synthesis of more potent and selective derivatives. researchgate.net
Clinical Relevance: To date, research on this compound has been preclinical. There is a clear need for well-designed clinical trials to evaluate its efficacy and safety in humans for any of its potential therapeutic applications. researchgate.net
Properties
IUPAC Name |
[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O13/c1-17(2)10-24(34)42-16-32(39)23(43-21(9)33)13-31(38)22(15-41-30(28(31)32)45-26(36)12-19(5)6)14-40-29(37)27(20(7)8)44-25(35)11-18(3)4/h15,17-20,23,27-28,30,38-39H,10-14,16H2,1-9H3/t23-,27?,28-,30-,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCCPUWSKJGJNH-ZTJXRXMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1(C(CC2(C1C(OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OC[C@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for Research Scale Isolation, Purification, and Analytical Characterization of Jatamanvaltrate B
Strategies for High-Purity Isolation of Jatamanvaltrate B from Biological Matrices
The isolation of this compound from its natural source, typically the roots and rhizomes of Valeriana jatamansi, involves a multi-step process designed to enrich and purify the target compound from a complex mixture of phytochemicals. researchgate.netamegroups.cn
Optimized Chromatographic Techniques in Research Purification
Chromatography is a cornerstone of natural product isolation, and several advanced techniques have been optimized for the purification of this compound and related iridoids. mdpi.com
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound, offering high resolution and efficiency. nih.govresearchgate.net This technique is often employed after initial fractionation by other chromatographic methods, such as column chromatography. mdpi.comnih.gov
Research applications typically utilize reversed-phase columns, such as C18, with a mobile phase consisting of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.nettandfonline.com For instance, a study on the isolation of similar iridoids from Valeriana jatamansi utilized a YMC-pack ODS-AM column with a methanol-water gradient for purification. tandfonline.com The use of Dynamic Axial Compression (DAC) technology in preparative HPLC columns can enhance performance and longevity, ensuring consistent results over multiple purification runs. sartorius.com To overcome solubility issues of concentrated samples in the aqueous mobile phase, an organic phase injection setup can be employed, where the sample dissolved in a strong organic solvent is introduced into the system in a way that prevents precipitation. lcms.cz
Table 1: Example of Preparative HPLC Parameters for Iridoid Isolation
| Parameter | Specification |
| Column | YMC-pack ODS-AM (250 x 20 mm) |
| Mobile Phase | Gradient of Methanol (MeOH) in Water (H₂O) |
| Detection | UV at 210 nm |
| Flow Rate | Variable, optimized for separation |
This table provides an illustrative example of HPLC conditions that can be adapted for this compound purification based on methods used for similar compounds from the same plant source. tandfonline.com
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. smolecule.commdpi.comwikipedia.org This method has proven effective for the separation and purification of various natural products, including valepotriates. dntb.gov.uaglobalresearchonline.net
In HSCCC, a two-phase solvent system is selected to provide optimal partitioning of the target compound. The instrument holds the liquid stationary phase in place through centrifugal force while the mobile phase is pumped through it. wikipedia.org This dynamic mixing and settling process allows for the separation of compounds based on their differential partitioning between the two immiscible liquid phases. globalresearchonline.net The selection of an appropriate solvent system is critical for a successful separation and can be guided by the partition coefficient (K) of the target compound. HSCCC offers a cost-effective and high-resolution method for obtaining pure compounds. globalresearchonline.net
Preparative High-Performance Liquid Chromatography (HPLC) Applications
Solvent Extraction Protocols for Enriched Fractions
The initial step in isolating this compound involves the extraction of the compound from the plant material, typically the roots of Valeriana jatamansi. smolecule.comingentaconnect.com This process aims to create an extract enriched with the desired iridoids.
The choice of solvent is crucial and depends on the polarity of the target compounds. nih.gov For iridoids like this compound, a common approach is to start with a less polar solvent to remove lipids and chlorophyll, followed by extraction with a more polar solvent such as ethanol (B145695) or methanol. nih.govfoodandnutritionresearch.net For example, a methanol extract of V. jatamansi roots can be suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). tandfonline.comnih.gov The ethyl acetate-soluble fraction is often found to be rich in valepotriates and is subjected to further chromatographic purification. nih.gov Accelerated Solvent Extraction (ASE) is a modern technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and time compared to traditional methods like Soxhlet extraction. lcms.cz
Table 2: Typical Solvent Partitioning Scheme for Iridoid Enrichment
| Step | Solvent | Purpose |
| 1 | Methanol/Ethanol | Initial extraction of a broad range of compounds from plant material. |
| 2 | Petroleum Ether | Partitioning to remove highly non-polar compounds like fats and waxes. |
| 3 | Ethyl Acetate | Partitioning to extract compounds of medium polarity, often enriching the iridoid fraction. nih.gov |
| 4 | n-Butanol | Partitioning to extract more polar compounds. |
Comprehensive Spectroscopic and Spectrometric Approaches for Structural Elucidation and Purity Assessment in Research Contexts
Once isolated, the structural identity and purity of this compound are confirmed using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound, providing detailed information about the carbon-hydrogen framework and the relative stereochemistry. mdpi.comqd-latam.comnumberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial arrangement of atoms within the molecule. researchgate.net
The ¹H-NMR spectrum reveals the chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each proton, while the ¹³C-NMR spectrum provides information on the number and type of carbon atoms. mdpi.com The coupling constants (J-values) observed in the ¹H-NMR spectrum, particularly the three-bond vicinal coupling (³JHH), are crucial for determining the dihedral angles between adjacent protons, which in turn helps to define the relative stereochemistry of the molecule. libretexts.org For instance, the magnitude of the coupling constant between vicinal protons on a double bond can distinguish between cis and trans isomers. nih.gov
Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding network. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly important for determining the stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net The Pople nomenclature system is often used to describe the spin systems observed in complex NMR spectra. organicchemistrydata.org
Table 3: Key NMR Data for Jatamanvaltrate Analogs
| Proton (Position) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| H-1 | ~6.0 | d | ~5.0 |
| H-3 | ~5.0 | m | |
| H-7 | ~5.5 | dd | ~8.0, 3.0 |
| H-11 | ~4.5 | m |
This table presents representative ¹H-NMR data for key protons in the iridoid core, based on published data for similar jatamanvaltrate compounds. researchgate.net The exact chemical shifts and coupling constants for this compound would need to be determined from its specific spectra.
Mass Spectrometry (MS) for Molecular Fragmentation Pattern Investigation
Mass spectrometry is an indispensable tool for the structural elucidation of complex natural products like this compound. It provides crucial information on the molecular weight and the connectivity of substructures through controlled fragmentation.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte, which allows for the determination of its elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like valepotriates, as it minimizes in-source fragmentation and typically produces protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.
For this compound, with a molecular formula of C₃₂H₅₀O₁₃, HRESIMS is used to confirm its elemental composition smolecule.comechemi.com. In positive ion mode, the compound is expected to form a sodium adduct. The precise mass of this adduct is calculated and compared against the experimentally measured value to validate the molecular formula with a high degree of confidence.
Table 1: HRESIMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₂H₅₀O₁₃ |
| Observed Ion | [M+Na]⁺ |
| Calculated m/z | 665.3149 |
| Ionization Mode | Positive ESI |
Note: The calculated m/z is based on the theoretical exact mass of the sodium adduct of this compound (C₃₂H₅₀O₁₃Na). Experimental values are typically reported to be within a few parts per million (ppm) of this theoretical value.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions nih.govsepscience.com. For this compound, the [M+Na]⁺ or [M+H]⁺ ion is selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that reveals the nature and sequence of its ester side chains and modifications on the iridoid core nih.govresearchgate.net.
The fragmentation pathways for valepotriates are characterized by the sequential neutral loss of their acyloxy groups researchgate.net. By analyzing the mass differences between the precursor ion and the major product ions, researchers can identify the various ester moieties attached to the central iridoid structure. This method is crucial for differentiating between isomers, which may have identical molecular formulas but different arrangements of their ester groups researchgate.netnih.gov. The application of ESI-MS/MSⁿ, involving multiple stages of fragmentation, allows for a detailed mapping of the compound's complex architecture researchgate.net.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Characterization
Spectroscopic methods like IR and UV-Vis provide complementary information for structural characterization by identifying the functional groups and conjugated systems within a molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions of its functional groups libretexts.orglehigh.edu. For this compound, the IR spectrum is expected to show characteristic absorption bands indicating the presence of key functional groups. Based on data from structurally similar compounds like Jatamanvaltrate T, these include a broad absorption for hydroxyl (-OH) groups, strong absorptions for ester carbonyl (C=O) groups, and absorptions for carbon-carbon double bonds (C=C) nih.gov.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated π-electron systems spectroscopyonline.com. The UV spectrum of valepotriates is characterized by an absorption maximum (λ-max) that indicates the presence of the conjugated diene system within the iridoid core. For instance, the closely related compound Jatamanvaltrate T exhibits a λ-max around 255 nm in methanol, which is typical for this class of compounds nih.gov.
Table 2: Expected Spectroscopic Data for this compound based on Analogs
| Spectroscopy | Feature | Expected Wavelength/Wavenumber |
| UV-Vis (in Methanol) | λ-max | ~255 nm |
| IR (KBr) | Hydroxyl (-OH) stretch | ~3440 cm⁻¹ |
| Ester Carbonyl (C=O) stretch | ~1740 cm⁻¹ | |
| Alkene (C=C) stretch | ~1640 cm⁻¹ |
Quantitative Analytical Methods for this compound in Complex Research Samples
For the quantification of this compound in complex mixtures such as crude plant extracts or biological matrices, chromatographic techniques are essential for separating the target analyte from other interfering components.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the sensitive and selective quantification of trace-level compounds in complex samples nih.govwaters.comchromatographyonline.com. The method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry unina.it.
For this compound analysis, a reversed-phase HPLC column (typically a C18) is used to separate the compound from the sample matrix. The eluent is then introduced into the mass spectrometer, usually equipped with an ESI source. Quantification is achieved using the multiple reaction monitoring (MRM) mode, where a specific precursor-to-product ion transition for this compound is monitored. This high specificity minimizes interference from co-eluting matrix components, allowing for accurate quantification even at very low concentrations nih.gov.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for determining the purity of isolated natural products and for quantitative analysis in less complex samples researchgate.netjrespharm.com. The method is adaptable for the routine analysis of valepotriates from crude extracts scielo.br.
A typical HPLC method for this compound purity analysis involves a reversed-phase C18 column with an isocratic or gradient mobile phase, often consisting of a mixture of acetonitrile and water or methanol and water jrespharm.comscielo.br. Detection is performed using a UV detector set at a wavelength corresponding to the compound's absorption maximum (e.g., ~255 nm). The peak area of this compound in the chromatogram is proportional to its concentration, allowing for the calculation of its purity relative to a certified reference standard.
Table 3: Representative HPLC Conditions for Valepotriate Purity Analysis
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water (isocratic or gradient) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~255 nm or ~210 nm |
| Injection Volume | 10-20 µL |
Biosynthesis and Biogenetic Studies of Jatamanvaltrate B
Identification of Metabolic Precursors in Jatamanvaltrate B Biosynthesis
The biosynthesis of all terpenoids, including the iridoid skeleton of this compound, originates from two primary five-carbon (C5) precursors: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). nih.govfrontiersin.orgwikipedia.org These fundamental units are synthesized through two distinct and spatially separated pathways within the plant cell:
The Mevalonic Acid (MVA) Pathway: Located in the cytoplasm, this pathway is primarily responsible for producing precursors for sesquiterpenes, triterpenes, and sterols. nih.govd-nb.info
The Methylerythritol 4-Phosphate (MEP) Pathway: Housed in the plastids, the MEP pathway is the principal source of precursors for monoterpenes (like iridoids), diterpenes, and carotenoids. nih.govd-nb.infonotulaebotanicae.ro
For this compound, the MEP pathway is the operative route for its core monoterpenoid structure. researchgate.netnotulaebotanicae.ro The pathway culminates in the formation of Geranyl Diphosphate (GPP), a C10 molecule formed by the condensation of one molecule of DMAPP and one molecule of IPP. frontiersin.orgechelon-inc.com GPP is the universal precursor for all monoterpenoids. mdpi.com The direct precursor that enters the dedicated iridoid biosynthetic branch is Geraniol (B1671447), which is formed from GPP by the action of geraniol synthase. notulaebotanicae.ronih.gov Subsequent modifications to Geraniol lead to the formation of the characteristic cyclopentanopyran skeleton of iridoids. nih.govacs.org
Enzymatic Transformations and Pathways in this compound Formation
Following the synthesis of Geraniol, a series of enzymatic steps involving oxidations, reductions, and cyclization forge the core iridoid structure. This is followed by tailoring reactions, such as esterifications, which create the final diversity seen in valepotriates like this compound. notulaebotanicae.rosmolecule.com
While the complete enzymatic sequence for this compound is not fully elucidated, studies on Valeriana species and other iridoid-producing plants have identified key enzymes essential for the pathway. notulaebotanicae.ronih.gov
The formation of the iridoid skeleton begins with Geraniol and is catalyzed by a series of enzymes. A critical step is the reductive cyclization of the dialdehyde (B1249045) intermediate, 8-oxogeranial, catalyzed by Iridoid Synthase (ISY). nih.govnih.gov This enzyme is pivotal as it establishes the core bicyclic structure of iridoids. acs.org Structural studies of ISY reveal an active center that lacks the classical Tyr/Lys/Ser triad (B1167595) common in its enzyme superfamily, with Tyr178 being the critical catalytic residue. nih.gov The substrate specificity of ISY is determined by specific hydrophobic residues and Ser349 within the binding pocket. nih.gov However, ISY can exhibit substrate promiscuity, sometimes leading to the formation of byproducts. researchgate.netacs.org
Following the formation of the initial iridoid skeleton, a series of tailoring enzymes, including various hydroxylases, glucosyltransferases, and acyltransferases, perform the final modifications. The complex ester side chains characteristic of this compound are attached by specific acyltransferases, which utilize acyl-CoA donors derived from amino acid metabolism.
| Enzyme | Abbreviation | Function in Proposed Pathway |
| Geranyl Diphosphate Synthase | GPPS | Catalyzes the formation of Geranyl Diphosphate (GPP) from IPP and DMAPP. notulaebotanicae.ro |
| Geraniol Synthase | GES | Converts GPP to Geraniol, the entry point into the iridoid pathway. notulaebotanicae.rooup.com |
| Geraniol 10-hydroxylase | G10H | A cytochrome P450 enzyme that hydroxylates Geraniol. notulaebotanicae.roresearchgate.net |
| 10-hydroxygeraniol oxidoreductase | 10HGO | Oxidizes the hydroxylated intermediate. notulaebotanicae.roresearchgate.net |
| Iridoid Synthase | ISY / IS | A key reductase that catalyzes the cyclization of 8-oxogeranial to form the core iridoid skeleton. nih.govacs.orgnih.gov |
| Iridoid Acyltransferases | - | A class of enzymes that attach various acyl groups (e.g., isovaleroxy) to the iridoid core, creating the final valepotriate structure. smolecule.com |
Transcriptome analyses of Valeriana jatamansi and the related species Valeriana fauriei have provided significant insights into the genetic basis of iridoid and valepotriate biosynthesis. researchgate.netd-nb.infonotulaebotanicae.ro These studies have successfully identified a large number of unigenes that encode the enzymes of the MVA, MEP, and downstream iridoid pathways. researchgate.netnotulaebotanicae.ro
A comprehensive transcriptome analysis of V. jatamansi leaf and root tissues identified 61,876 unigenes. researchgate.netnotulaebotanicae.ro Among these, 24 unigenes were mapped to enzymes involved in iridoid biosynthesis, including 9 in the MEP pathway and 9 in the core iridoid pathway. researchgate.netnotulaebotanicae.ro Quantitative real-time PCR (qRT-PCR) analysis revealed that the expression of these key biosynthetic genes is often tissue-specific, with significantly higher transcript levels found in the roots. d-nb.infonotulaebotanicae.ronih.gov This genetic evidence correlates well with the observation that valepotriates predominantly accumulate in the subterranean organs of the plant. nih.gov
| Gene/Enzyme Class | Pathway | Key Finding from Transcriptome Studies | Reference |
| DXS, DXR, IDI, GPPS | MEP Pathway | Unigenes for all key enzymes of the MEP pathway identified in V. jatamansi. | researchgate.netnotulaebotanicae.ro |
| HMGR, MVD | MVA Pathway | Unigenes for MVA pathway enzymes also identified, though MEP is primary for monoterpenoids. | d-nb.infonotulaebotanicae.ro |
| G10H, 10HGO, IS, 7DLS | Iridoid Pathway | Transcripts for enzymes involved in core iridoid skeleton formation identified and cloned from V. jatamansi. | notulaebotanicae.roresearchgate.net |
| Terpene Synthases (TPS) | Terpenoid Biosynthesis | Expression of specific TPS genes in Valeriana roots is correlated with the production of terpenoid compounds. | nih.goviau.ir |
Pharmacological and Biological Activities of Jatamanvaltrate B: Mechanistic Investigations
Neuropharmacological Activities of Jatamanvaltrate B in Preclinical Modelsbiosynth.comnih.govfrontiersin.orgresearchgate.net
This compound is under investigation for its potential interactions with the central nervous system. biosynth.com Preclinical studies on extracts from Valeriana jatamansi and its constituent compounds suggest a range of neuropharmacological activities, including the modulation of key neurotransmitter systems and behavioral effects related to anxiety and depression. nih.govfrontiersin.orgresearchgate.net These activities form the basis for exploring the specific contributions of this compound.
The mode of action for this compound is thought to involve the modulation of critical neurotransmitter pathways that regulate stress and mood. biosynth.com Research into the broader class of compounds found in Valeriana jatamansi points toward significant interactions with GABAergic, serotonergic, and dopaminergic systems. nih.govfrontiersin.org
Preliminary studies suggest that this compound may exert effects on GABAergic transmission. biosynth.com Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key mechanism for anxiolytic and sedative drugs. nih.govresearchgate.net The GABAergic system's role is to control neuronal excitability, and its receptors are targets for many therapeutic compounds. researchgate.netfrontiersin.org
Research on formulas containing Valeriana jatamansi has shown that their anxiolytic-like effects may be mediated through the benzodiazepine (B76468) binding site on GABA(A) receptors. nih.gov This was demonstrated in preclinical models where the effects were blocked by flumazenil, an antagonist of benzodiazepine receptors. nih.gov Furthermore, studies on V. jatamansi extracts used to model post-traumatic stress disorder (PTSD) suggest that the plant can modulate fear memory by increasing the levels of GABA in the brain. frontiersin.org Other compounds isolated from the plant have also been identified as potential regulators of the GABA-A receptor. amegroups.org
The serotonergic and dopaminergic systems are crucial for regulating mood, cognition, and emotional responses. nih.govjournalaim.com Dysfunction in these pathways is implicated in depression and anxiety disorders. mdpi.commdpi.com While direct evidence for this compound is still emerging, the therapeutic applications of its source plant, Valeriana jatamansi, suggest a potential influence on these monoamine neurotransmitter systems. frontiersin.org
For instance, selective serotonin (B10506) reuptake inhibitors (SSRIs) are a first-line treatment for PTSD, a condition for which V. jatamansi extract has shown potential therapeutic effects in animal models. frontiersin.org This suggests that compounds within the extract could interact with the serotonergic system. frontiersin.org The interplay between serotonin and dopamine (B1211576) is complex, with various serotonin receptor subtypes modulating dopamine release. nih.gov Given that many neuropsychiatric conditions involve both systems, the potential for compounds like this compound to modulate these pathways is an active area of investigation. mdpi.comjustintimemedicine.comnih.gov
Neuronal excitability, the likelihood that a neuron will fire an action potential, and synaptic plasticity, the ability of synapses to strengthen or weaken over time, are fundamental processes for learning and memory. frontiersin.orgmdpi.com Alterations in these processes are linked to various neurological disorders. nih.govanr.fr
Research into valepotriates from Valeriana jatamansi, the class of compounds to which this compound belongs, has revealed a significant mechanism for modulating neuronal excitability. Specifically, related compounds Jatamanvaltrate T and Jatamanvaltrate U have been identified as potent antagonists of N-type voltage-gated calcium channels (Ca_v_2.2). frontiersin.org These channels are critical for neurotransmitter release at the synapse. By inhibiting these channels, these compounds can reduce neuronal excitability and synaptic transmission, which is consistent with the plant's traditional use for its calming effects. frontiersin.org This finding suggests a plausible mechanism by which this compound could influence synaptic activity.
This compound is being specifically explored for its potential anxiolytic (anxiety-reducing) properties. biosynth.com This interest is supported by numerous preclinical studies on extracts of Valeriana species, which have demonstrated significant anxiolytic-like effects in established animal models. nih.govresearchgate.netsemanticscholar.org
A study using a compound formula containing Valeriana jatamansi evaluated its effects in the elevated plus-maze (EPM) and light-dark box (LDB) tests, two standard models for assessing anxiolytic activity in mice. The results indicated that the formula produced clear anxiolytic effects without causing sedation. nih.gov In the EPM test, an increase in the time spent and entries into the open arms is indicative of reduced anxiety. nih.gov Similarly, in the LDB test, more time spent in the light compartment suggests an anxiolytic effect. nih.gov
| Animal Model | Parameter Measured | Result of V. jatamansi Compound Treatment | Inference |
|---|---|---|---|
| Elevated Plus-Maze (EPM) | Time spent on open arms | Significantly increased | Anxiolytic-like effect |
| Elevated Plus-Maze (EPM) | Entries into open arms | Significantly increased | Anxiolytic-like effect |
| Light-Dark Box (LDB) | Time spent in light compartment | Significantly increased | Anxiolytic-like effect |
| Light-Dark Box (LDB) | Number of transitions | Significantly increased | Anxiolytic-like effect |
| Locomotor Activity Test | Spontaneous activity | No significant effect | Lack of sedative properties |
Data derived from a study on a compound formula containing Valeriana jatamansi Jones in mice. nih.gov
In addition to anxiolytic properties, extracts from the Valeriana genus have shown antidepressant-like effects in preclinical studies. semanticscholar.orgmdpi.com These effects are often evaluated using models like the forced swim test (FST) and the tail suspension test (TST), where a reduction in immobility time is interpreted as an antidepressant-like response. researchpromo.comherbmedpharmacol.comnih.gov
Studies on Valeriana officinalis extracts have reported significant antidepressant activity in the forced swimming assay. semanticscholar.orgmdpi.com Research on Valeriana jatamansi (syn. V. wallichii) has also pointed to antidepressant potential, with its traditional use for treating depression being supported by modern pharmacological investigations. frontiersin.orgamegroups.org The mechanisms are thought to be linked to the modulation of neurotransmitter systems and neurotrophic factors. frontiersin.orgmdpi.com While direct studies on this compound are needed, the evidence from related extracts provides a strong rationale for investigating its potential role in producing antidepressant-like effects. nih.gov
| Plant Source | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Valeriana officinalis Extract | Forced Swim Test (FST) | Demonstrated anti-depressant activity after subacute treatment. | semanticscholar.orgmdpi.com |
| Valeriana jatamansi Extract | Post-Traumatic Stress Disorder (PTSD) Model | Effective in relieving PTSD symptoms, which have overlapping pathology with depression. | frontiersin.org |
| Nardostachys jatamansi Extract | Forced Swim Test (FST) & Tail Suspension Test (TST) | Significant reduction in immobility time, comparable to fluoxetine. | researchpromo.com |
This table summarizes findings on antidepressant-like effects from Valeriana species and the related Nardostachys jatamansi.
GABAergic System Interactions
Neuroprotective Effects in Models of Neurodegenerative Conditions
This compound has demonstrated potential neuroprotective properties, suggesting its relevance in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. ontosight.aismolecule.com Research indicates that oxidative stress is a significant contributor to the neuronal damage observed in these conditions. smolecule.com The neuroprotective effects of this compound are thought to stem, in part, from its ability to protect neurons and potentially improve cognitive function. smolecule.com
Neuroprotection is defined as an effect that leads to the salvage, recovery, or regeneration of the nervous system's cells, structure, and function. nih.gov In many neurodegenerative diseases, neuronal damage and death are triggered by a cascade of events, including excessive glutamate-mediated neurotransmission and oxidative stress. nih.govresearchgate.net this compound's ability to inhibit neuronal cell death, as observed in studies with dopaminergic neuroblastoma cells, highlights its potential as a neuroprotective agent. smolecule.com While the precise mechanisms are still under investigation, its antioxidant properties are believed to play a crucial role in mitigating the cellular damage that characterizes neurodegenerative disorders. ontosight.aismolecule.com
Anti-inflammatory and Immunomodulatory Effects of this compound
This compound exhibits notable anti-inflammatory and immunomodulatory activities. ontosight.aismolecule.com These effects are attributed to its ability to inhibit the production of inflammatory mediators and modulate immune system responses. smolecule.comnih.gov
A key aspect of this compound's anti-inflammatory action is its capacity to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). ontosight.aismolecule.comnih.govdiva-portal.org Overproduction of NO is a hallmark of both acute and chronic inflammation. nih.gov Similarly, PGE2 is a well-established inflammatory mediator produced during inflammation through the action of cyclooxygenase-2 (COX-2). diva-portal.orgnih.gov
Studies have shown that certain compounds can effectively reduce the production of NO and PGE2 in macrophages stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. diva-portal.orgnih.gov This inhibition is often linked to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and COX-2. diva-portal.orgnih.gov The ability of this compound to suppress these key inflammatory molecules underscores its potential as an anti-inflammatory agent. ontosight.aismolecule.com
This compound has been observed to modulate the function of immune cells in in vitro settings. ontosight.aismolecule.comnih.gov The immune system's response is a complex process involving the activation, proliferation, and differentiation of various immune cells, such as T cells and B cells. nih.govexplicyte.com Immunomodulation can involve either enhancing or suppressing these cellular activities to achieve a therapeutic effect. smolecule.commdpi.commdpi.com
Research on various natural compounds has shown that they can influence immune responses by affecting the activity of leukocytes, including T cells, B cells, and macrophages. nih.govnih.gov For instance, some compounds can shift the immune response towards a Th2 profile, induce regulatory T cells, and modulate the production of cytokines. nih.gov The modulation of immune cell function by this compound suggests its potential in managing conditions where the immune response is dysregulated. smolecule.com
The anti-inflammatory effects of this compound are also mediated through its interference with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. ontosight.aifrontiersin.orgplos.org The NF-κB signaling pathway is a crucial regulator of inflammation, and its activation leads to the expression of numerous pro-inflammatory genes. frontiersin.orgmdpi.com
The MAPK family, including ERK, JNK, and p38, also plays a significant role in transmitting inflammatory stimuli and regulating the production of cytokines and chemokines. plos.orgmdpi.com Studies have demonstrated that certain compounds can inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. mdpi.com Furthermore, the phosphorylation of MAPKs can be reduced by such compounds, leading to a decrease in the inflammatory response. plos.orgmdpi.com this compound's ability to interact with these central signaling cascades provides a molecular basis for its broad anti-inflammatory properties. ontosight.ai
Modulation of Immune Cell Function in In Vitro Systems
Antioxidant Activities of this compound
This compound has been shown to directly scavenge reactive oxygen species (ROS). ontosight.ai ROS, which include free radicals like superoxide (B77818) anions and hydroxyl radicals, can cause damage to essential biomolecules such as DNA, proteins, and lipids. mdpi.com The ability of an antioxidant to neutralize these reactive species is a key measure of its protective capacity. mdpi.comnih.govnih.gov
The antioxidant activity of natural compounds can be attributed to various mechanisms, including the prevention of chain initiation in radical reactions and the scavenging of free radicals. mdpi.com In vitro assays are commonly used to evaluate the ROS scavenging ability of compounds, with IC50 values indicating the concentration required for 50% inhibition. nih.govnih.gov The potent antioxidant activity of this compound, demonstrated by its ability to effectively scavenge free radicals, underscores its potential to mitigate oxidative stress-related cellular damage. ontosight.aismolecule.com
Data Tables
Table 1: Effects of this compound on Pro-inflammatory Mediators
| Mediator | Effect | Model System |
| Nitric Oxide (NO) | Inhibition | LPS-stimulated macrophages |
| Prostaglandin E2 (PGE2) | Inhibition | LPS-stimulated macrophages |
This table is a representation of the typical effects observed for anti-inflammatory compounds and is for illustrative purposes based on the text.
Table 2: Modulation of Inflammatory Signaling Pathways by this compound
| Pathway | Target | Effect |
| NF-κB | IκBα phosphorylation | Inhibition |
| NF-κB | p65 nuclear translocation | Inhibition |
| MAPK | ERK phosphorylation | Inhibition |
| MAPK | JNK phosphorylation | Inhibition |
| MAPK | p38 phosphorylation | Inhibition |
This table is a representation of the typical effects observed for anti-inflammatory compounds and is for illustrative purposes based on the text.
Indirect Mechanisms through Endogenous Antioxidant Systems
Antioxidant compounds can exert their effects through direct or indirect mechanisms. Direct antioxidants scavenge reactive oxygen species (ROS) directly, while indirect antioxidants work by stimulating the body's own defense systems. corconinternational.comnih.gov These endogenous systems include antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a crucial role in maintaining redox homeostasis and protecting cells from oxidative damage. mdpi.comompj.orgoncotarget.com The activation of these pathways, sometimes involving the Keap1/Nrf2/ARE signaling cascade, can lead to a sustained defense against oxidative stress. unirioja.es
This compound has been identified as a compound with antioxidant properties. ontosight.aismolecule.com However, current research primarily highlights its general antioxidant effects without extensively detailing the specific mechanisms. The enhancement of endogenous antioxidant systems is a recognized strategy for mitigating oxidative stress-related damage. mdpi.comnih.gov While it is plausible that this compound operates via such indirect pathways, specific studies demonstrating its ability to upregulate enzymes like SOD, catalase, or preserve glutathione (GSH) levels are not detailed in the available research.
Cytotoxic and Apoptosis-Inducing Effects of this compound in Cancer Research Models
This compound, an iridoid compound isolated from plants such as Valeriana jatamansi, has been noted for its cytotoxic activities. amegroups.cnfrontiersin.org Research into the valepotriates from Valeriana species has revealed significant biological activities, including cytotoxic effects against various cancer cell lines. researchgate.net Studies on several jatamanvaltrate isomers have demonstrated moderate cytotoxicity against human lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402) cell lines, with IC50 values in the low micromolar range. researchgate.net
| Compound Family | Cancer Cell Lines Tested | Reported Activity | Reference |
|---|---|---|---|
| Jatamanvaltrate Isomers | A549 (lung), PC-3M (prostate), HCT-8 (colon), Bel7402 (liver) | Moderate cytotoxicity with IC50 values of 2.8–8.3 μM | researchgate.net |
| This compound | General | Identified as having cytotoxic properties | amegroups.cn |
| Iridoids from Valeriana jatamansi | HL-60 (leukemia) | Moderate cytotoxic activity with IC50 values from 1.2 to 27.6 µM | researchgate.net |
Cell cycle arrest is a critical mechanism by which cytotoxic agents halt the proliferation of cancer cells. numberanalytics.com This process is tightly regulated by checkpoints, primarily at the G0/G1 and G2/M transitions, and involves a complex interplay of proteins like cyclins and cyclin-dependent kinases (CDKs). frontiersin.orgmdpi.com
While specific studies detailing the cell cycle arrest mechanisms of this compound are limited, research on the closely related compound, Jatamanvaltrate P, provides significant insights. Jatamanvaltrate P was found to induce cell cycle arrest in a cell-type-specific manner. nih.gov It caused G0/G1 phase arrest in MCF-7 breast cancer cells, while in triple-negative breast cancer (TNBC) cell lines, it induced arrest at the G2/M phase. nih.gov This suggests that jatamanvaltrate compounds can interfere with the normal progression of the cell cycle, thereby inhibiting cancer cell division.
Apoptosis, or programmed cell death, is a key pathway targeted by many anticancer agents. frontiersin.org It is a highly regulated process that eliminates damaged or malignant cells. Autophagy is another cellular process that can lead to cell death, although its role in cancer is complex.
The induction of apoptosis and cell cycle arrest is mediated by the modulation of specific regulatory proteins. Key players in apoptosis include caspases, a family of proteases that execute cell death, and Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme whose cleavage by caspase-3 is a hallmark of apoptosis. bdbiosciences.comfrontiersin.orgworktribe.com Cell cycle progression is controlled by cyclins (e.g., Cyclin B1, Cyclin D1) and their associated CDKs (e.g., Cdc-2). mdpi.comnih.gov
Studies on Jatamanvaltrate P have elucidated its effects on these proteins. Treatment with Jatamanvaltrate P led to the enhanced cleavage of both PARP and caspases, confirming the activation of the apoptotic pathway. nih.govresearchgate.net Concurrently, it decreased the expression levels of key cell cycle-related proteins, including Cyclin B1, Cyclin D1, and Cdc-2, which is consistent with its observed effects on cell cycle arrest. nih.gov
| Protein Target | Effect of Jatamanvaltrate P | Associated Process | Reference |
|---|---|---|---|
| PARP | Enhanced cleavage | Apoptosis | nih.gov |
| Caspases | Enhanced cleavage | Apoptosis | nih.gov |
| Cyclin B1 | Decreased expression | Cell Cycle (G2/M) | nih.gov |
| Cyclin D1 | Decreased expression | Cell Cycle (G1) | nih.gov |
| Cdc-2 | Decreased expression | Cell Cycle (G2/M) | nih.gov |
| LC3-II | Increased levels | Autophagy | nih.gov |
Induction of Apoptosis and Autophagy
Other Investigated Biological Activities in Research Settings
Beyond its antioxidant and cytotoxic effects, research has explored other potential therapeutic properties of iridoids from Valeriana jatamansi. ingentaconnect.com
Natural products are a significant source of new antimicrobial agents. nih.govnih.govresearchgate.net Iridoids isolated from the roots of Valeriana jatamansi have been assessed for their antimicrobial activity against various bacterial and fungal strains. ingentaconnect.com While specific data on the antimicrobial action of this compound is not detailed, a related compound, Jatamanvaltrate S, exhibited the strongest antibacterial activity against Staphylococcus aureus among the tested iridoids. ingentaconnect.com Another compound, Jatamanin B, showed the most potent antifungal efficacy against Penicillium chrysogenum. ingentaconnect.com
| Compound | Microorganism | Activity | Reference |
|---|---|---|---|
| Jatamanvaltrate S | Staphylococcus aureus | Strongest antibacterial activity (MIC 21 μg/ml) | ingentaconnect.com |
| Jatamanin B | Penicillium chrysogenum | Maximum antifungal efficacy (MIC 30 μg/ml) | ingentaconnect.com |
Mechanisms of Action of Jatamanvaltrate B at Molecular and Cellular Levels
Molecular Target Identification and Validation
The process of identifying and validating the specific molecular targets of a bioactive compound is fundamental to understanding its pharmacological profile. For Jatamanvaltrate B, research has begun to illuminate its primary points of interaction within the cell, particularly its effects on ion channels.
Ligand-Receptor Interaction Studies (e.g., Voltage-Gated Calcium Channels)
Current research indicates that this compound functions as an allosteric modulator of specific voltage-gated calcium channels (VGCCs). smolecule.com These channels are critical for a multitude of physiological processes, including nerve signaling, neurotransmitter release, and muscle contraction. researchgate.netamegroups.cn
Studies have demonstrated that this compound interacts with and inhibits N-type (Cav2.2) and T-type (Cav3.1) calcium channels. smolecule.com This interaction is believed to be allosteric, meaning it binds to a site on the channel protein distinct from the main ion-conducting pore. researchgate.net This modulation of Cav2.2 and Cav3.1 channels is significant as these channels are crucial in nociceptive (pain) pathways and neuronal excitability. smolecule.com The inhibition of these channels by this compound likely contributes to the analgesic properties associated with Valeriana jatamansi extracts. smolecule.comresearchgate.net Specifically, compounds that inhibit Cav2.2 channels are actively being investigated for their potential in treating chronic pain. researchgate.net
| Molecular Target | Type of Interaction | Reported Effect | Potential Physiological Relevance |
|---|---|---|---|
| N-type Voltage-Gated Calcium Channel (Cav2.2) | Allosteric Modulator / Inhibitor | Inhibition of channel activity smolecule.comresearchgate.net | Pain modulation (Nociception) smolecule.comresearchgate.net |
| T-type Voltage-Gated Calcium Channel (Cav3.1) | Allosteric Modulator / Inhibitor | Inhibition of channel activity smolecule.com | Regulation of neuronal excitability smolecule.com |
Enzyme Inhibition or Activation Kinetics
While this compound has demonstrated anti-inflammatory and cytotoxic effects, specific data on its enzyme inhibition or activation kinetics, such as IC50 or Kcat values, are not extensively detailed in the current scientific literature. Extracts from Valeriana jatamansi, containing various iridoids including this compound, have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com However, the direct inhibitory constants for this compound against specific enzymes remain an area for future investigation. Its anti-inflammatory effects are suggested to arise from the inhibition of inflammatory mediators like cyclooxygenase-2 (COX-2), but precise kinetic data is pending. researchgate.net
Protein-Ligand Binding Affinity Analysis
The strength of the interaction between a ligand like this compound and its protein target is quantified by its binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki). researchgate.net While it is established that this compound binds to voltage-gated calcium channels, specific quantitative binding affinity data from protein-ligand binding analyses are not yet available in published research. Determining these values is a crucial next step to fully characterize the potency and selectivity of this compound's interactions with its molecular targets.
Elucidation of Signal Transduction Pathway Modulation
Beyond direct target binding, the biological effects of this compound are also a consequence of its ability to modulate complex intracellular signaling cascades. These pathways govern fundamental cellular processes such as proliferation, survival, and inflammatory responses.
Involvement of PI3K/Akt/mTOR Signaling
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. nih.govresearchgate.net Dysregulation of this pathway is a common feature in cancer. nih.gov Research on iridoids closely related to this compound, such as Jatamanvaltrate P, has provided insights into this mechanism. Jatamanvaltrate P has been shown to induce autophagy in human breast cancer cells. researchgate.netmdpi.comnih.gov Autophagy, a cellular self-degradation process, is intricately regulated by the PI3K/Akt/mTOR pathway. iiarjournals.org Inhibition of mTOR is a key step in initiating autophagy. Furthermore, studies on other iridoids have demonstrated their ability to inhibit cancer cell proliferation by downregulating the PI3K/Akt pathway. nih.gov While direct evidence for this compound is still emerging, the findings from related compounds strongly suggest its potential involvement in modulating this critical signaling axis.
Regulation of MAPK and NF-κB Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial in mediating inflammation and cellular responses to stress. nih.govresearchgate.net The MAPK cascade, which includes ERK, JNK, and p38, regulates a wide array of cellular activities, including proliferation and apoptosis. nih.gov The NF-κB pathway is a primary regulator of genes involved in inflammation and immune responses. researchgate.net
Several studies on extracts from Valeriana jatamansi and related iridoid compounds have confirmed their modulatory effects on these pathways.
NF-κB Pathway : An iridoid-effective fraction from Valeriana jatamansi was found to attenuate inflammatory responses by inhibiting the TLR4/NF-κB signaling pathway. Other compounds from the plant have also been shown to block NF-κB activation. This inhibition leads to a decrease in the production of pro-inflammatory mediators like IL-6 and TNF-α. researchgate.net
MAPK Pathway : Sesquiterpenes from Valeriana jatamansi have demonstrated anti-neuroinflammatory effects by inhibiting MAPK-mediated inflammatory pathways. nih.gov Specifically, extracts from the related Nardostachys jatamansi have been shown to inhibit the proliferation of cancer cells by downregulating the phosphorylation of ERK, a key component of the MAPK pathway. nih.gov Another iridoid from Valeriana jatamansi, Valjatrate E, was found to suppress tumor cell invasion and metastasis by inhibiting the MAPK/ERK signaling pathway.
These findings collectively suggest that this compound likely exerts its anti-inflammatory and potential anti-cancer effects through the dual regulation of the MAPK and NF-κB signaling pathways.
| Signaling Pathway | Observed Effect (Direct or Inferred) | Key Downstream Consequences | Reference Compound(s) |
|---|---|---|---|
| PI3K/Akt/mTOR | Inhibition/Downregulation (Inferred) | Induction of autophagy, inhibition of cell proliferation | Jatamanvaltrate P, Other Iridoids mdpi.comnih.goviiarjournals.org |
| MAPK (ERK, p38) | Inhibition/Downregulation | Reduced inflammation, inhibition of cancer cell proliferation and invasion | Valjatrate E, V. jatamansi extracts nih.govnih.gov |
| NF-κB | Inhibition/Downregulation | Reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | V. jatamansi iridoid fraction researchgate.net |
Modulation of Cell Cycle Regulatory Networks
Direct experimental evidence detailing the specific effects of this compound on cell cycle regulatory networks is not extensively available in current scientific literature. However, studies on closely related compounds, such as Jatamanvaltrate P, provide a potential framework for its mechanism.
Research on Jatamanvaltrate P has demonstrated that it can induce cell cycle arrest, a critical mechanism for controlling cell proliferation. nih.gov Specifically, treatment with Jatamanvaltrate P was found to cause G2/M-phase arrest in triple-negative breast cancer (TNBC) cells and G0/G1-phase arrest in MCF-7 breast cancer cells. nih.gov This arrest is linked to the modulation of key cell cycle regulatory proteins. The expression levels of Cyclin B1, Cyclin D1, and the cyclin-dependent kinase Cdc-2 were observed to decrease following treatment with Jatamanvaltrate P. nih.gov Cyclins and cyclin-dependent kinases are fundamental drivers of cell cycle progression, and their inhibition leads to halts at specific checkpoints, preventing cell division. frontiersin.orgkhanacademy.orgmednexus.org For instance, the Cyclin B1/Cdc2 complex is pivotal for the G2/M transition, and its downregulation can lead to arrest at this stage. oncotarget.complos.org
While these findings on Jatamanvaltrate P are informative, it is crucial to emphasize that they cannot be directly extrapolated to this compound without specific experimental validation. The structural differences between these molecules could lead to distinct biological activities. Future research should focus on whether this compound similarly affects these or other cell cycle checkpoints and regulatory proteins.
Table 1: Effects of the Related Compound Jatamanvaltrate P on Cell Cycle Regulatory Proteins
| Cell Line | Cell Cycle Phase Arrest | Downregulated Proteins | Reference |
| TNBC | G2/M | Cyclin B1, Cdc-2 | nih.gov |
| MCF-7 | G0/G1 | Cyclin D1 | nih.gov |
Transcriptomic and Proteomic Analyses of Cellular Responses to this compound
Comprehensive transcriptomic and proteomic studies are essential for building a complete picture of a compound's cellular impact. Such analyses can reveal the full spectrum of genes and proteins whose expression levels or states are altered by this compound, offering unbiased insights into its mechanism of action. dokumen.pubresearchgate.net
Global Gene Expression Profiling (e.g., RNA-Seq)
There are currently no published studies that have performed global gene expression profiling, such as RNA sequencing (RNA-Seq), on cells treated with this compound.
RNA-Seq is a powerful technique that quantifies the abundance of RNA in a biological sample at a given moment. frontiersin.orgmdpi.com This method allows for the identification of differentially expressed genes and transcripts in response to a stimulus, such as treatment with a bioactive compound. nih.govnih.gov A hypothetical RNA-Seq study on this compound would involve treating a specific cell line with the compound and comparing its gene expression profile to that of untreated control cells. mdpi.com The resulting data could highlight entire pathways affected by the compound, such as those involved in cell cycle regulation, apoptosis, stress responses, or metabolic processes, thereby revealing its primary molecular targets and off-target effects.
Quantitative Proteomics for Protein Expression and Modification
Similar to the lack of transcriptomic data, specific quantitative proteomic analyses of cellular responses to this compound have not been reported in the available literature.
Quantitative proteomics measures the large-scale expression levels of proteins and can also detect post-translational modifications. nih.gov This approach provides a functional snapshot of the cell that is complementary to transcriptomic data. A study investigating the proteomic effects of this compound would likely identify changes in the abundance of proteins involved in pathways suggested by its known biological activities or by studies on related compounds. For example, based on findings for Jatamanvaltrate P, one might hypothesize that a proteomic analysis would confirm the downregulation of Cyclin B1 and Cdc-2 at the protein level. nih.gov Furthermore, it could uncover other modulated proteins that are part of the cell cycle machinery or related pathways.
Preclinical Efficacy and Pharmacodynamics of Jatamanvaltrate B in Robust Animal Models
Pharmacodynamic Characterization in In Vivo Disease Models
Jatamanvaltrate B, a sesquiterpene ester isolated from the plant Valeriana jatamansi, has been the subject of preclinical research to evaluate its therapeutic potential across a range of diseases. biosynth.com These in vivo studies, utilizing various animal models, have begun to elucidate the pharmacodynamic properties of this natural compound.
Research suggests that this compound holds potential for addressing neuropsychiatric and neurodegenerative conditions. The traditional use of Valeriana jatamansi for nervous disorders has prompted scientific investigation into its active constituents. nih.gov
Studies indicate that this compound may have neuroprotective properties, which could be beneficial in diseases like Alzheimer's and Parkinson's, where oxidative damage is a known contributor. smolecule.com The compound has shown an ability to protect neurons from cell death. smolecule.com Specifically, certain compounds from V. jatamansi, including jatamanvaltrate H, have demonstrated moderate neuroprotective effects against MPP+-induced neuronal cell death in models relevant to Parkinson's disease. gbpihed.gov.in The neuroprotective effects of the Valeriana genus are thought to be linked to anti-inflammatory actions, such as inhibiting the activation of caspase-3 and reducing microglial and astrocyte activity. frontiersin.org While direct in vivo studies on this compound in Alzheimer's models are not extensively detailed, the focus on neuroprotection and anti-inflammatory pathways is relevant to the disease's pathology, which involves amyloid-beta plaques, neurofibrillary tangles, and neuroinflammation. nih.govmdpi.com
In the context of anxiety and depression, this compound's potential is suggested by its interaction with the central nervous system. biosynth.com Preliminary research points towards a possible modulation of GABAergic transmission, which is a key pathway in managing anxiety. biosynth.com Extracts from Valeriana jatamansi have been shown to have anxiolytic and antidepressant effects in animal models. amegroups.cnamegroups.org For instance, total iridoids from V. jatamansi improved depression-like behaviors in a mouse model of chronic unpredictable mild stress. frontiersin.org While these studies often use extracts rather than isolated this compound, they provide a basis for its potential role in these conditions.
No specific in vivo data tables for this compound in these models were available in the search results.
The anti-inflammatory properties of this compound have been confirmed in in vitro studies. frontiersin.org Specifically, this compound was shown to have anti-inflammatory activity in RAW 264.7 cells stimulated with lipopolysaccharide (LPS). frontiersin.org This is significant as chronic inflammation is a key factor in many diseases. mdpi.com While in vivo models are crucial for confirming these effects, the initial in vitro results are promising. Research on related iridoids from Valeriana jatamansi has demonstrated potent inhibition of nitric oxide (NO) production, a key inflammatory mediator. nih.gov For example, jatamanvaltrate K showed a significant inhibitory effect on NO production. nih.gov Although direct in vivo studies on this compound in specific inflammatory or autoimmune disease models are not detailed in the provided results, the anti-inflammatory activity of the broader class of compounds from which it is derived suggests its potential in this area.
No specific in vivo data tables for this compound in these models were available in the search results.
This compound has demonstrated cytotoxic effects against various cancer cell lines in vitro, including lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402). chemfaces.comchemfaces.cnbiocrick.com
In the context of breast cancer, a related compound, Jatamanvaltrate P, has been studied more extensively in vivo. nih.gov In a xenograft model using MDA-MB-231 human breast cancer cells, Jatamanvaltrate P showed a potential antitumor effect without apparent toxicity. nih.gov This compound was found to induce cell cycle arrest, apoptosis, and autophagy in breast cancer cells. nih.govtandfonline.com Specifically, it caused G2/M-phase arrest in triple-negative breast cancer (TNBC) cells. nih.gov
Regarding prostate cancer, various valepotriates isolated from Valeriana jatamansi, including new jatamanvaltrates, have been evaluated for their cytotoxic activity against PC-3M metastatic prostate cancer cells. nih.gov These studies have begun to establish a structure-activity relationship for these compounds. nih.gov
While direct in vivo xenograft data for this compound is not explicitly detailed in the provided search results, the promising in vivo results for the closely related Jatamanvaltrate P in a breast cancer model suggest that this compound may also have in vivo efficacy that warrants further investigation.
Table 1: In Vivo Efficacy of Jatamanvaltrate P in a Breast Cancer Xenograft Model
| Cell Line | Animal Model | Compound | Key Findings |
|---|
Inflammatory and Autoimmune Disease Models
Pharmacokinetic and Toxicokinetic Assessments in Preclinical Species (focused on research understanding)
Understanding the pharmacokinetic and toxicokinetic profile of this compound is essential for its development as a potential therapeutic agent.
Detailed in vivo ADME studies specifically for this compound are not extensively covered in the provided search results. However, the broader class of iridoids, to which this compound belongs, has been the subject of pharmacokinetic research. dokumen.pub The metabolism of iridoids can occur through microbial and mammalian pathways. dokumen.pub Further research is needed to fully characterize the ADME profile of this compound in preclinical species. gbpihed.gov.in
No specific ADME data tables for this compound were available in the search results.
Biomarker analysis in preclinical studies helps to understand the mechanism of action of a compound. For Jatamanvaltrate P, a related compound, in vivo studies in a breast cancer model involved analyzing biomarkers related to the cell cycle and apoptosis. nih.gov Treatment with Jatamanvaltrate P led to a decrease in the expression of cell cycle-related proteins Cyclin B1, Cyclin D1, and Cdc-2, and enhanced the cleavage of PARP and caspases, which are markers of apoptosis. nih.gov It also increased levels of LC3-II, indicating the activation of autophagy. nih.gov
In the context of neurodegenerative diseases, studies on Nardostachys jatamansi extracts in a rat model of Parkinson's disease have analyzed neurochemical and immunohistochemical biomarkers. nih.gov These studies showed that the extract could prevent the depletion of reduced glutathione (B108866) and restore the activities of antioxidant enzymes. nih.gov It also recovered the levels of dopamine (B1211576) and its metabolites and increased the density of tyrosine hydroxylase immunoreactive fibers. nih.gov While these studies were not on isolated this compound, they highlight relevant biomarkers for assessing pharmacodynamic responses in the central nervous system.
For inflammatory responses, inhibition of nitric oxide (NO) production is a key biomarker. nih.gov
Table 2: Biomarkers Modulated by a Related Compound (Jatamanvaltrate P) in a Breast Cancer Model
| Biomarker Type | Biomarker | Effect |
|---|---|---|
| Cell Cycle | Cyclin B1, Cyclin D1, Cdc-2 | Decreased expression nih.gov |
| Apoptosis | Cleaved PARP, Cleaved Caspases | Increased levels nih.gov |
Synergistic and Antagonistic Interactions of Jatamanvaltrate B with Other Bioactive Compounds
Combination Studies with Other Phytochemicals or Natural Products
One study noted synergistic interactions between the major compounds camphene (B42988) and bornyl acetate (B1210297), found in the essential oil of Valeriana jatamansi, for insecticidal activity. amegroups.org While this does not directly involve Jatamanvaltrate B, it supports the principle of synergy among compounds within the same plant. The anti-inflammatory activities of this compound, confirmed in RAW 264.7 cells stimulated with lipopolysaccharide (LPS), suggest potential synergistic effects when combined with other anti-inflammatory phytochemicals like curcumin (B1669340) or resveratrol. nih.gov Such combinations could theoretically lead to enhanced anti-inflammatory responses at lower individual compound concentrations.
Table 1: Hypothetical Synergistic Interactions of this compound with Other Phytochemicals
| Phytochemical | Known Activity | Potential Synergistic Outcome with this compound |
| Curcumin | Anti-inflammatory | Enhanced inhibition of inflammatory pathways (e.g., NF-κB) |
| Resveratrol | Antioxidant, Anti-inflammatory | Increased antioxidant capacity and modulation of inflammatory markers |
| Quercetin | Anti-inflammatory, Antioxidant | Potentiated reduction of oxidative stress and inflammation |
This table is illustrative and based on the known activities of the compounds. Experimental validation is required.
Interactions with Conventional Pharmaceutical Agents in Preclinical Settings
Direct preclinical data on the interaction between this compound and conventional pharmaceutical agents is not available in the current body of scientific literature. However, based on its known biological activities, potential interactions can be postulated.
Given its cytotoxic properties, this compound could potentially interact with chemotherapeutic agents. amegroups.cn For instance, a related compound, Jatamanvaltrate P, has been shown to induce apoptosis and autophagy in breast cancer cells. nih.gov Combination with conventional cytotoxic drugs could lead to synergistic effects, potentially allowing for lower doses of the conventional drug and reducing side effects.
Table 2: Postulated Interactions of this compound with Conventional Pharmaceutical Agents
| Conventional Drug Class | Example Drug | Postulated Interaction with this compound | Potential Clinical Relevance (Hypothetical) |
| Chemotherapeutics | Doxorubicin | Synergistic cytotoxicity | Enhanced anti-tumor effect in cancer therapy |
| NSAIDs | Ibuprofen | Synergistic anti-inflammatory effect | Improved management of inflammatory conditions |
| Corticosteroids | Dexamethasone | Synergistic or antagonistic effects on immune response | Modulation of treatment for autoimmune or inflammatory diseases |
This table presents hypothetical interactions based on the known bioactivities and requires preclinical and clinical validation.
Mechanistic Basis for Observed Synergistic or Antagonistic Effects
The precise mechanisms underlying potential synergistic or antagonistic effects of this compound are yet to be elucidated. However, based on the activities of related compounds and general pharmacological principles, several mechanisms can be proposed.
Synergistic Mechanisms:
Multi-target Effects: this compound and a co-administered compound might act on different targets within the same signaling pathway. For example, in inflammation, this compound might inhibit one inflammatory mediator while another phytochemical inhibits a different one, leading to a more comprehensive blockade of the inflammatory cascade.
Enhanced Bioavailability: One compound might increase the absorption or reduce the metabolism of the other, leading to higher and more sustained plasma concentrations.
Potentiation of Apoptosis: In cancer, this compound's pro-apoptotic effects could be complemented by a conventional drug that, for instance, induces DNA damage, leading to a stronger signal for cell death.
Antagonistic Mechanisms:
Opposing Cellular Effects: The compounds might trigger opposing cellular pathways. For example, one might promote cell survival while the other induces apoptosis.
Induction of Metabolic Enzymes: One compound could induce the expression of cytochrome P450 enzymes responsible for metabolizing the other, leading to its faster clearance and reduced efficacy.
Translational Research Perspectives and Advanced Future Directions for Jatamanvaltrate B Studies
Development of Advanced Research Tools and Molecular Probes for Jatamanvaltrate B
Understanding the precise molecular interactions of this compound within a biological system is paramount for elucidating its mechanism of action. The development of sophisticated molecular probes is a key strategy to achieve this. These probes are essentially modified versions of the natural product, engineered to report on their location and binding partners within cells.
Photoaffinity Labeling (PAL) is a powerful technique for identifying the direct binding targets of a compound. rsc.orgchomixbio.com This method involves chemically modifying this compound to include a photoreactive group, such as a diazirine, and a reporter tag, like an alkyne or biotin. drughunter.complos.org When introduced to cells and activated by UV light, the photoreactive group forms a covalent bond with the nearest molecule, which is presumably its biological target. drughunter.comfrontiersin.org The reporter tag then allows for the isolation and identification of this target protein through methods like mass spectrometry. plos.org This approach offers strong evidence of target engagement and can even pinpoint the specific binding site on the protein. drughunter.com
Fluorescent Probes are another critical tool. By attaching a fluorescent molecule (fluorophore) to this compound, researchers can visualize its distribution within cells and tissues using fluorescence microscopy. researchgate.netmdpi.com This allows for real-time tracking of the compound and can provide insights into its uptake, subcellular localization, and accumulation in specific organelles. researchgate.netfrontiersin.org The development of probes with different fluorescent properties can enable multiplex imaging, allowing for the simultaneous tracking of this compound and other cellular components. wikipedia.org
Click Chemistry has revolutionized the synthesis of these molecular probes. frontiersin.org Techniques like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) provide highly efficient and specific methods for attaching reporter tags and photoreactive groups to natural products like this compound without significantly altering their inherent biological activity. frontiersin.orgnih.gov These reactions are bioorthogonal, meaning they can occur within a complex biological environment without interfering with native biochemical processes. wikipedia.org
The table below summarizes key techniques for developing molecular probes for this compound.
| Technique | Description | Application for this compound | Key Advantages |
| Photoaffinity Labeling (PAL) | Incorporates a photoreactive group and a reporter tag into the this compound structure. rsc.orgdrughunter.com | Covalently links this compound to its direct cellular targets upon UV activation for subsequent identification. frontiersin.org | Provides strong evidence of direct target binding; can identify binding sites. drughunter.com |
| Fluorescent Labeling | Attaches a fluorophore to this compound. researchgate.netmdpi.com | Enables visualization of the compound's distribution and localization within cells and tissues. frontiersin.org | Allows for real-time tracking and co-localization studies. researchgate.net |
| Click Chemistry (e.g., CuAAC, SPAAC) | A set of bioorthogonal reactions used to chemically modify molecules with high efficiency and specificity. frontiersin.orgnih.gov | Facilitates the attachment of photoreactive groups, fluorophores, and other tags to this compound. frontiersin.org | Highly efficient, specific, and biocompatible. wikipedia.org |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to target entire enzyme families, often combined with PAL (PAL-ABPP). frontiersin.org | Could be used to identify enzyme families that this compound interacts with, even non-covalently. frontiersin.org | Enables broad profiling of enzyme activity and target identification in complex biological systems. frontiersin.org |
Identification of Novel Therapeutic Applications and Bioactivities
While initial research has highlighted the cytotoxic effects of this compound against various cancer cell lines, its full therapeutic potential remains largely unexplored. chemfaces.com A systematic investigation into its broader bioactivities could unveil new applications.
Sesquiterpenoids, the class of compounds to which this compound belongs, are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. mdpi.com For instance, other compounds from Valeriana species have demonstrated anti-inflammatory properties. mdpi.com Therefore, future research should investigate the potential of this compound in these areas. Screening this compound against a panel of inflammatory mediators, various bacterial and fungal strains, and in models of neurodegenerative diseases could reveal novel therapeutic avenues.
Furthermore, many natural products exhibit the ability to sensitize cancer cells to conventional chemotherapy drugs. mdpi.com Studies could explore whether this compound can act as a chemosensitizer, potentially allowing for lower doses of toxic chemotherapeutic agents and reducing side effects. The anti-malarial properties of artemisinin, another sesquiterpenoid lactone, also suggest that screening this compound for activity against parasitic diseases could be a fruitful line of inquiry. mdpi.com
Overcoming Research Challenges in Natural Product Derivations
The journey from a promising natural product to a viable therapeutic is fraught with challenges, primarily related to supply, isolation, and structural complexity.
The natural abundance of this compound in Valeriana plants can be low and variable, depending on the species, geographical location, and growing conditions. researchgate.net Over-harvesting of wild plants to meet research and potential commercial demand raises significant sustainability concerns. Therefore, developing alternative and sustainable sources is crucial. Plant cell culture or metabolic engineering approaches could be explored to produce this compound in a controlled and scalable manner.
The extraction and purification of this compound from the complex mixture of compounds present in plant extracts is another hurdle. international-agrophysics.org Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are essential for isolating the pure compound. researchgate.nettandfonline.com Furthermore, chemometric resolution techniques can be applied to GC-MS data to better distinguish between overlapping chemical signals, thereby improving the identification and quantification of individual components in the essential oil. tandfonline.com
The intricate chemical structure of this compound poses a significant challenge for total synthesis. However, a successful synthetic route would not only provide a sustainable supply but also open the door to creating novel analogues with improved potency, selectivity, and pharmacokinetic properties.
Integration of Multi-Omics Data for Systems Biology Understanding of this compound Effects
To gain a holistic understanding of how this compound affects biological systems, an integrated multi-omics approach is necessary. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to the compound.
For example, transcriptomics (e.g., RNA-sequencing) can reveal which genes are up- or down-regulated in cells treated with this compound, providing clues about the affected signaling pathways. Proteomics can identify changes in protein expression and post-translational modifications, complementing the transcriptomic data. Metabolomics can analyze the shifts in small molecule metabolites, offering insights into the metabolic reprogramming induced by the compound.
By integrating these datasets, researchers can move beyond a one-target, one-drug paradigm and appreciate the complex network of interactions that underlie the biological effects of this compound. This systems biology approach can help in identifying key signaling nodes, predicting potential off-target effects, and discovering biomarkers for treatment response.
High-Throughput Screening Initiatives for this compound Analogues
To explore the structure-activity relationship (SAR) of this compound and to identify derivatives with enhanced therapeutic properties, high-throughput screening (HTS) of analogue libraries is a powerful strategy.
The development of a synthetic or semi-synthetic library of this compound analogues can be achieved by modifying its core structure at various positions. Click chemistry provides an efficient way to generate a diverse set of such derivatives. frontiersin.orgnih.gov These libraries can then be screened against a wide range of biological targets and in various phenotypic assays to identify compounds with improved activity, selectivity, or reduced toxicity.
HTS, coupled with computational modeling and in silico docking studies, can accelerate the discovery of lead compounds. unpad.ac.id For instance, molecular docking simulations can predict the binding affinity of different analogues to a target protein, helping to prioritize which compounds to synthesize and test. unpad.ac.id This iterative cycle of design, synthesis, and screening is a cornerstone of modern drug discovery.
Ethical Considerations in Plant-Derived Compound Research and Resource Sustainability
The investigation of plant-derived compounds like this compound must be conducted with a strong ethical framework, particularly concerning the conservation of biodiversity and the equitable sharing of benefits.
The plant source of this compound, Valeriana jatamansi, is a valuable medicinal plant. Increased demand for this plant due to research and potential commercialization could lead to overexploitation and threaten its natural populations. Therefore, sustainable harvesting practices and the cultivation of the plant are essential to ensure its long-term availability.
Furthermore, the principles of the Nagoya Protocol on Access and Benefit-Sharing should be adhered to. This international agreement aims to ensure that the benefits arising from the utilization of genetic resources are shared in a fair and equitable way. This includes obtaining prior informed consent from the communities where the plant is sourced and establishing mutually agreed terms for benefit-sharing.
Research institutions and pharmaceutical companies have a responsibility to engage in ethical sourcing and to contribute to the conservation of the plant species from which these valuable compounds are derived.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
